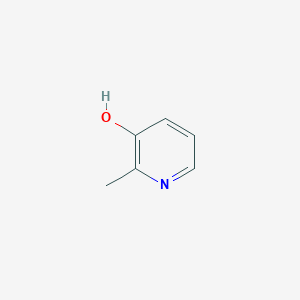

3-Hydroxy-2-methylpyridine

Übersicht

Beschreibung

3-Hydroxy-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H7NO. It is a derivative of pyridine and is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is also a derivative of vitamin B6, which highlights its biological significance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-methylpyridine can be synthesized through several methods. One common method involves the reaction of 2-acetylfuran with ammonia in methanol. The reaction mixture is heated to 170°C for 16 hours in a high-temperature digestion tank. After the reaction, the mixture is filtered, decolorized with activated carbon, and the solvent is removed to obtain a gray solid. This solid is then recrystallized from 50% ethanol-water to yield pure this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The industrial process also involves stringent quality control measures to ensure the consistency of the final product.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The hydroxyl group at the 3-position strongly activates the pyridine ring toward electrophilic substitution, directing incoming electrophiles to specific positions based on its electronic and steric effects.

Key Reactions:

-

Nitration :

Nitration occurs primarily at the 4-position under acidic conditions. The hydroxyl group acts as a strong ortho/para-directing group, while the methyl group at the 2-position sterically hinders substitution at adjacent positions. This results in preferential nitration at the 4-position . -

Deuterium Exchange :

In acidic or basic media, deuterium exchange occurs at the 2- and 6-positions. The reaction rate at the 2-position is significantly faster (by an order of magnitude) than at the 6-position due to resonance stabilization of the intermediate . -

Halogenation :

Bromination and chlorination favor the 4-position under mild conditions. For example, bromine in acetic acid yields 4-bromo-3-hydroxy-2-methylpyridine .

Table 1: Electrophilic Substitution Patterns

| Reaction Type | Position | Conditions | Product |

|---|---|---|---|

| Nitration | 4 | HNO₃/H₂SO₄ | 4-Nitro derivative |

| Deuteration | 2, 6 | D₂O, pH 4–10 | Deuterated at 2 > 6 |

| Halogenation | 4 | Br₂/CH₃COOH | 4-Halo derivative |

Acid-Base Reactions

The hydroxyl group exhibits weak acidity (pKa ~8–9), enabling deprotonation in basic media to form a phenoxide-like anion. This anion enhances nucleophilic reactivity at the 2- and 6-positions .

Example :

Reactions with Dithiophosphonic Acids

This compound reacts with O-terpenyl dithiophosphonic acids in ethanol under argon to form ionic salts. These reactions proceed via nucleophilic substitution at the hydroxyl oxygen, yielding stable pyridinium dithiophosphonates .

General Reaction :

Enzymatic Reactions

This compound derivatives participate in vitamin B₆ catabolism via two key enzymatic pathways:

Decarboxylation

The enzyme This compound-4,5-dicarboxylate 4-decarboxylase (HMPDdc) catalyzes the decarboxylation of this compound-4,5-dicarboxylate to this compound-5-carboxylate:

Dioxygenase Activity

3-Hydroxy-2-methylpyridinecarboxylate dioxygenase oxidizes this compound-5-carboxylate using NADH and O₂:

Isotopic Labeling

Deuterated analogs (e.g., this compound-d₃) are synthesized for isotopic tracing studies. These compounds retain reactivity in electrophilic substitutions, enabling mechanistic studies in drug metabolism.

Comparative Reactivity

The methyl group at the 2-position sterically hinders substitution at the 3- and 5-positions, while the hydroxyl group electronically activates the 4- and 6-positions. Theoretical calculations (Hückel MO method) confirm higher electron density at the 4-position .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

3-Hydroxy-2-methylpyridine and its derivatives have been studied for their therapeutic properties, particularly in neuroprotection and antimicrobial activity.

Neuroprotective Effects

Research indicates that derivatives of 3-hydroxypyridine exhibit significant neuroprotective effects in models of ischemic brain injury. For instance, compounds such as 3-hydroxy-2-ethyl-6-methylpyridinium have been shown to ameliorate brain damage following intracerebral hemorrhage in rat models .

Case Study:

- Study Title: Neuroprotective Effects of 3-Hydroxypyridine Derivatives

- Findings: The administration of 3-hydroxy-2-ethyl-6-methylpyridinium resulted in reduced neuronal apoptosis and improved functional recovery post-stroke in rats.

| Compound | Effect | Model Used |

|---|---|---|

| 3-Hydroxy-2-ethyl-6-methylpyridinium | Neuroprotection | Rat model of ischemic stroke |

| Mexidol (2-ethyl-6-methyl-3-hydroxypyridinium succinate) | Anxiolytic and neuroprotective | Various animal models |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that salts derived from 3-hydroxypyridine demonstrate high activity against various pathogens, including Bacillus cereus and Candida albicans.

Case Study:

- Study Title: Antimicrobial Properties of 3-Hydroxypyridine Derivatives

- Findings: Salts synthesized from 3-hydroxypyridine exhibited significant inhibition zones against tested bacterial strains.

| Pathogen | Inhibition Zone (mm) | Compound |

|---|---|---|

| Bacillus cereus | 15 | 3-Hydroxypyridine salt |

| Candida albicans | 18 | 3-Hydroxypyridine salt |

Agricultural Applications

This compound is being explored for its potential as a plant growth regulator and pesticide. Its chelating properties allow it to bind metal ions, which can enhance nutrient availability in soil.

Chelating Agent

The compound's ability to form stable complexes with metal ions makes it useful in agriculture for improving soil quality and plant growth.

Case Study:

- Study Title: Role of this compound as a Chelating Agent

- Findings: Application of the compound increased the bioavailability of iron and manganese in soil, leading to improved crop yields.

| Metal Ion | Bioavailability Increase (%) | Application Rate (kg/ha) |

|---|---|---|

| Iron | 25 | 10 |

| Manganese | 30 | 10 |

Material Science Applications

In material science, derivatives of this compound are being investigated for their potential use in synthesizing advanced materials such as polymers and nanocomposites.

Polymer Synthesis

The compound can act as a monomer or additive in polymer synthesis, enhancing the mechanical properties of the resulting materials.

Case Study:

- Study Title: Synthesis of Polymers Using this compound

- Findings: Polymers synthesized with this compound exhibited improved tensile strength and thermal stability.

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polyurethane | 50 | 200 |

| Epoxy | 60 | 220 |

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-methylpyridine involves its interaction with various enzymes and receptors in biological systems. As a derivative of vitamin B6, it participates in the metabolism of amino acids and neurotransmitters. The compound acts as a cofactor for several enzymes, facilitating the transfer of functional groups and the stabilization of reaction intermediates .

Vergleich Mit ähnlichen Verbindungen

- 2-Methyl-3-hydroxypyridine

- 3-Hydroxy-2-iodo-6-methylpyridine

- 5-Hydroxy-2-methylpyridine

Uniqueness: 3-Hydroxy-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its role as a vitamin B6 derivative further enhances its significance in biological systems.

Biologische Aktivität

3-Hydroxy-2-methylpyridine (3-HMP) is a pyridine derivative that has garnered attention for its biological activities, particularly in the context of metabolic pathways and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group (-OH) at the 3-position and a methyl group (-CH₃) at the 2-position of the pyridine ring. Its chemical formula is and it has been identified in various natural sources, including certain plants and microorganisms .

Metabolic Role

3-HMP is involved in several metabolic pathways, notably in vitamin B6 metabolism. Specifically, it acts as a metabolite in the conversion processes associated with pyridoxine (vitamin B6), which is crucial for numerous enzymatic reactions in amino acid metabolism . This involvement suggests that 3-HMP may play a role in neurological health and disorders related to vitamin B6 deficiency.

Biological Activities

1. Antimicrobial Properties

Research has indicated that 3-HMP exhibits antimicrobial activity. It has been studied for its effects on bacterial strains such as Enterococcus faecalis and Porphyromonas endodontalis. In combination with lysozyme and EDTA, 3-HMP enhances antibacterial effects, suggesting its potential use in dental applications and infection control .

2. Neuroprotective Effects

Studies have shown that derivatives of 3-HMP can influence neurodegenerative processes. For instance, it has been noted to inhibit fibril formation associated with lysozyme misfolding, which is linked to neurodegenerative diseases . This property positions 3-HMP as a candidate for further research into treatments for conditions like Alzheimer's disease.

3. Cytotoxicity and Apoptosis

In vitro studies have demonstrated that 3-HMP can induce apoptosis in certain cancer cell lines. The mechanisms may involve the modulation of cell cycle regulators and apoptotic pathways, although specific pathways remain to be fully elucidated .

Research Findings

Case Studies and Experimental Data

- Antimicrobial Synergy : A study evaluated the synergistic effects of 3-HMP with lysozyme against E. faecalis. Results indicated that combining these agents significantly increased antibacterial activity compared to either agent alone .

- Neuroprotective Mechanisms : In an experimental model of neurodegeneration, administration of 3-HMP derivatives reduced markers of oxidative stress and inflammation, suggesting protective effects against neuronal damage .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSRRZGQRFFFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149907 | |

| Record name | 2-Methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-25-1 | |

| Record name | 3-Hydroxy-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyridin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPYRIDIN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365FJ23A8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-hydroxy-2-methylpyridine?

A1: The molecular formula of this compound is C6H7NO, and its molecular weight is 109.13 g/mol. [, , ]

Q2: Are there any available spectroscopic data for this compound?

A2: Yes, researchers have extensively studied the spectroscopic characteristics of this compound using techniques like Fourier transform infrared (FTIR), FT-Raman (FTR), and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide valuable insights into the vibrational modes, structural features, and electronic properties of the molecule. [, ]

Q3: Does this compound exhibit any catalytic properties?

A3: While this compound itself is not recognized for its catalytic properties, it serves as a building block for synthesizing various ligands used in metal complexes. These complexes demonstrate promising catalytic activities, particularly in reactions like catechol oxidation and sulfide ion sensing. [, ]

Q4: Can you elaborate on the application of this compound-based metal complexes in catalysis?

A4: Researchers have synthesized copper(II) complexes with Schiff base ligands derived from this compound. These complexes exhibit notable catalytic activity in the aerial oxidation of 3,5-ditertiarybutylcatechol (DTBC) to its corresponding quinone (DTBQ), mimicking the activity of catecholase enzymes. [, ]

Q5: How do structural modifications of this compound affect its activity?

A5: Introducing substituents or modifying the core structure of this compound significantly impacts its chemical properties and biological activities. For instance, incorporating electron-donating or -withdrawing groups can modulate the molecule's electron density, affecting its coordination behavior with metal ions and influencing the catalytic properties of the resulting complexes. [, ]

Q6: Are there specific examples of structural modifications and their effects on biological activity?

A6: Studies have shown that incorporating this compound into Schiff base ligands with different substituents can significantly alter the DNA-binding affinity and catecholase activity of the resulting copper(II) complexes. [] Additionally, attaching an adamantyl group to the molecule has led to the development of potentially bioactive compounds. []

Q7: What analytical techniques are commonly employed to characterize and quantify this compound?

A7: Various analytical methods are used to study this compound, including:* Spectroscopy: FTIR, FT-Raman, and NMR spectroscopy help elucidate the molecule's structure and properties. [, ]* Chromatography: High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), enables separation, identification, and quantification of this compound and its derivatives in complex mixtures. [, ]* Electrochemical Techniques: Cyclic voltammetry is useful for studying the redox behavior of this compound-based metal complexes. []

Q8: Is there any information available on the environmental impact and degradation of this compound?

A8: While this compound has been detected in environmental samples like ambient air particulate matter (PM10), particularly in industrial and urban areas, [] limited data are available regarding its specific ecotoxicological effects and degradation pathways. Further research is needed to fully assess its environmental impact and develop appropriate mitigation strategies.

Q9: What are some of the key milestones in the research of this compound?

A9: Research on this compound spans diverse fields, with milestones including:* Early synthesis and characterization: Initial studies focused on the synthesis, isolation, and spectroscopic characterization of the molecule. []* Discovery of its presence in biological systems: Researchers identified this compound as a metabolite of Vitamin B6, expanding its relevance to biological processes. [, ] * Exploration of its coordination chemistry: Investigations into the coordination behavior of this compound with various metal ions led to the development of metal complexes with interesting catalytic properties. [, ] * Application in materials science: Incorporation of this compound into sensors and other materials has demonstrated its potential in diverse applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.